molecular formula C16H25NO4 B027403 Metoprolol Acid Ethyl Ester CAS No. 29112-40-1

Metoprolol Acid Ethyl Ester

Cat. No. B027403
CAS RN: 29112-40-1
M. Wt: 295.37 g/mol
InChI Key: ODIXSDYNGSUACV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Metoprolol Acid Ethyl Ester involves several chemical reactions, starting from precursor molecules such as 4-(2-methoxyethyl)phenol. The synthesis process can include etherification and amination reactions. A study highlights the phase transfer catalyzed synthesis of Metoprolol using strong alkali catalyst KOH and phase transfer catalyst PEG400, achieving a yield of 50% (Xie-ping, 2005).

Molecular Structure Analysis

The molecular structure of Metoprolol Acid Ethyl Ester features key functional groups that define its chemical behavior. The structure contains an ethyl ester group, which plays a significant role in its chemical properties and reactions. Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, for example, showcases the significance of ester groups in related compounds, influencing molecular geometry and interactions (Zukerman-Schpector et al., 2017).

Chemical Reactions and Properties

Metoprolol Acid Ethyl Ester undergoes various chemical reactions, including phase transfer catalysis, which is essential for its synthesis. The presence of ethyl ester groups influences its reactivity, particularly in reactions such as esterification and hydrolysis. The compound's interactions with catalysts like KOH and PEG400 significantly affect its synthesis process and yield (Xie-ping, 2005).

Scientific Research Applications

Enantioselective Synthesis

A study developed a synthetic procedure for the enantioselective preparation of Metoprolol and its major metabolites, including Metoprolol Acid Ethyl Ester. The research highlights a method for obtaining high optical purity of the enantiomers, crucial for pharmacokinetic studies (Jung et al., 2000).

Photodegradation Studies

Research on the photodegradation of Metoprolol in aquatic environments examined the indirect photolysis pathways in the presence of fulvic acids. This study is relevant for understanding the environmental fate and degradation mechanisms of Metoprolol and its derivatives (Filipe et al., 2019).

Transdermal Therapeutic Systems

Sucrose fatty acid esters were explored as drug delivery agents in transdermal therapeutic systems (TTSs) for Metoprolol, aiming to control drug release and improve cutaneous absorption. This research provides insights into the formulation strategies to enhance the bioavailability of Metoprolol through transdermal administration (Csóka et al., 2007).

Photocatalytic Degradation

A combined experimental and theoretical study investigated the kinetics of Metoprolol photocatalytic degradation in TiO2 suspension under various electron acceptors. Identifying reaction intermediates and degradation pathways offers a comprehensive understanding of the environmental degradation of Metoprolol (Armaković et al., 2015).

Pharmacokinetic Studies

Pharmacokinetic studies of Metoprolol, involving the determination of its metabolites in human plasma, are crucial for understanding its metabolism and guiding therapeutic use. Such studies contribute to personalized medicine by linking drug metabolism to genetic factors (Bae et al., 2014).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Metoprolol is used alone or in combination with other medications to treat high blood pressure. It also is used to treat chronic (long-term) angina (chest pain). Metoprolol is also used to improve survival after a heart attack . Future research may focus on improving its efficacy and reducing side effects.

properties

IUPAC Name

ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIXSDYNGSUACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557456
Record name Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metoprolol Acid Ethyl Ester

CAS RN

29112-40-1
Record name Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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